5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid
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Overview
Description
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid is a chemical compound with the CAS Number: 1217500-78-1. It has a linear formula of C12H17BN2O3 . The compound has a molecular weight of 248.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.09 . It is recommended to be stored in a refrigerator .Scientific Research Applications
Recognition in Polymer Aggregates
Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer aggregates can recognize hydrophilic amino and N,N-dimethylamino compounds such as 3-aminophenylboronic acid, indicating potential applications in selective compound transfer from aqueous to organic solutions (Sawada et al., 2000).
Glucose-Responsive Hydrogels
The formation of self-healing hydrogels through intermolecular B-N coordination was achieved using copolymers containing 2-acrylamido glucose and N-acryloyl-3-aminophenylboronic acid, indicating the potential for new wound dressing components due to their biocompatibility and intrinsic self-healing ability (Liu et al., 2020).
Sensing and Removal of Metal Ions
New nonaromatic biocompatible macromolecular luminogens were developed for sensitive detection and removal of Fe(III) and Cu(II), indicating potential for multipurpose applications due to their excellent biocompatibility and high adsorption capacities (Dutta et al., 2020).
Synthesis of Pyrimidine Derivatives
Methyl 3-(dimethylamino) acrylates were synthesized and utilized for producing substituted 4(3H)-pyrimidones, indicating potential applications in pharmaceutical synthesis and organic chemistry (Sokolenko et al., 2017).
Glucose-Sensitive Polymer-Inorganic Hybrid Microgels
Polymer–inorganic hybrid microgels were developed to demonstrate tunable volume phase transition behavior and photoluminescence upon glucose addition at physiological pH, indicating potential in glucose sensing and related biomedical applications (Ye et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-5-(prop-2-enoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-4-12(16)14-10-6-5-9(8-15(2)3)11(7-10)13(17)18/h4-7,17-18H,1,8H2,2-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZSJWFUMIMTKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)CN(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675141 |
Source
|
Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-78-1 |
Source
|
Record name | {5-(Acryloylamino)-2-[(dimethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50675141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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